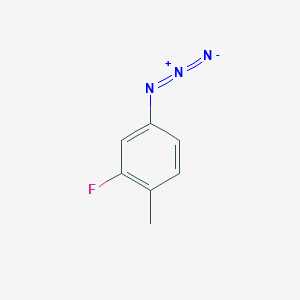

4-Azido-2-fluoro-1-methylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Azido-2-fluoro-1-methylbenzene or similar compounds often involves multiple steps. For instance, the synthesis of 4’-azido-2’-deoxy-2’-fluorocytidine involved the synthesis and biological evaluation of several monofluoro and difluoro derivatives of 4’-azidocytidine . Another example is the synthesis of new 2’-deoxy-2’-fluoro-4’-azido nucleoside analogues as potent anti-HIV agents .Chemical Reactions Analysis

Organic azides, such as 4-Azido-2-fluoro-1-methylbenzene, can undergo various reactions under different conditions to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs . They can also participate in multistep synthesis reactions .Aplicaciones Científicas De Investigación

Synthesis of Triazole Derivatives

Azides, including structures similar to 4-Azido-2-fluoro-1-methylbenzene, play a crucial role in the synthesis of triazole derivatives. Negrón-Silva et al. (2013) demonstrated the use of azidomethyl benzenes in creating 1,4-disubstituted 1,2,3-triazoles with potential applications ranging from corrosion inhibition to pharmaceuticals. These derivatives were synthesized via a click chemistry approach, indicating the utility of azides in facilitating efficient and versatile chemical transformations (Negrón-Silva et al., 2013).

Photocatalysis

Fluorinated benzene derivatives are prominent in photocatalytic applications due to their excellent redox properties and chemical stability. Shang et al. (2019) highlighted the application of fluorinated azo compounds as powerful organophotocatalysts in various organic reactions. This suggests that compounds like 4-Azido-2-fluoro-1-methylbenzene could potentially be utilized in developing new photocatalytic systems or enhancing existing ones due to their fluorinated structures (Shang et al., 2019).

Organometallic Chemistry and Catalysis

Pike et al. (2017) discussed the increasing recognition of fluorobenzenes as versatile solvents and ligands in organometallic chemistry and catalysis. The study underscores the weak coordination of fluorobenzenes to metal centers, facilitating their use in non-coordinating solvent applications or as ligands that are easily displaced. This property could be relevant to the derivatives of 4-Azido-2-fluoro-1-methylbenzene, suggesting its potential in catalytic processes or as a structural component in organometallic complexes (Pike et al., 2017).

Mecanismo De Acción

The mechanism of action of 4-Azido-2-fluoro-1-methylbenzene or similar compounds often involves their interaction with biological targets. For instance, 2’-deoxy-2’-β-fluoro-4’-azidocytidine (FNC) displays a potent and long-lasting inhibition of HIV-1 infection by inhibiting HIV-1 reverse transcription and restoring A3G expression in CD4+ T cells .

Safety and Hazards

The safety data sheet for a similar compound, 1-Fluoro-4-nitrobenzene, indicates that it is a combustible liquid that is harmful if swallowed or in contact with skin, and toxic if inhaled . It may cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life with long-lasting effects .

Direcciones Futuras

The future directions for the research and development of 4-Azido-2-fluoro-1-methylbenzene or similar compounds could involve their potential applications in various fields. For instance, 2’-deoxy-2’-β-fluoro-4’-azidocytidine (FNC) has shown potential as a long-lasting pre-exposure prophylactic agent capable of preventing HIV infection . Furthermore, the click chemistry methodology has been used in the field of nucleosides, nucleotides, and nucleic acids for pharmacological applications .

Propiedades

IUPAC Name |

4-azido-2-fluoro-1-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c1-5-2-3-6(10-11-9)4-7(5)8/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJPSWUXQQLRLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=[N+]=[N-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxybenzyl)-5-methyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2985772.png)

![1-[4-(Benzyloxy)-3-methoxybenzyl]piperazine](/img/structure/B2985774.png)

![N-(5-chloro-2-methoxyphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2985778.png)

![5-Methyl-7-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2985784.png)

![5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2985785.png)

![Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine](/img/structure/B2985786.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2985789.png)

![2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yloxy]ethylamine](/img/no-structure.png)

![Benzyl 8-((chlorosulfonyl)methyl)-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2985792.png)